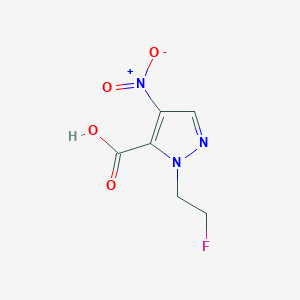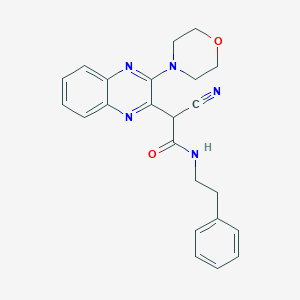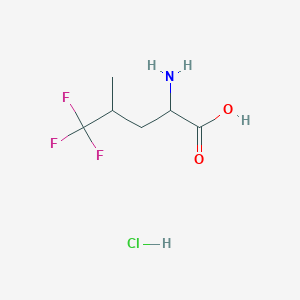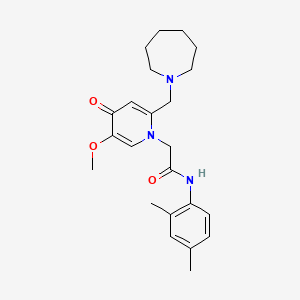![molecular formula C17H19FN2O3S B2703941 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-fluorophenyl)sulfanylacetate CAS No. 878967-69-2](/img/structure/B2703941.png)
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-fluorophenyl)sulfanylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-fluorophenyl)sulfanylacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties that make it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-fluorophenyl)sulfanylacetate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body that are involved in the inflammatory response, pain perception, and neuronal excitability.
Biochemical and Physiological Effects:
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-fluorophenyl)sulfanylacetate has been shown to have several biochemical and physiological effects in scientific research. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to reduce the activity of certain enzymes and receptors that are involved in pain perception and neuronal excitability. Additionally, this compound has been found to have anticonvulsant effects and to reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-fluorophenyl)sulfanylacetate for lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a reliable and consistent compound for scientific research. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Orientations Futures
There are several future directions for the scientific research of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-fluorophenyl)sulfanylacetate. One direction is to further investigate its mechanism of action and identify its molecular targets in the body. Another direction is to study its potential use in the treatment of other neurological disorders, such as multiple sclerosis and Parkinson's disease. Additionally, this compound can be modified to improve its pharmacokinetic properties and reduce its potential side effects.
Méthodes De Synthèse
The synthesis of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-fluorophenyl)sulfanylacetate involves the reaction of 2-(4-fluorophenyl)sulfanylacetic acid with 1-cyanocyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-fluorophenyl)sulfanylacetate has shown promising results in scientific research for its potential applications in the field of medicine. This compound has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.
Propriétés
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-fluorophenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c18-13-4-6-14(7-5-13)24-11-16(22)23-10-15(21)20-17(12-19)8-2-1-3-9-17/h4-7H,1-3,8-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQLFZKLBIYKAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)CSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-fluorophenyl)sulfanylacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703858.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B2703861.png)
![N,3-diisobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2703864.png)


![2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B2703867.png)


![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2703871.png)
![N-(3-fluoro-4-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2703874.png)
![8-bromo-3-(4-ethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2703875.png)
![Methyl (E)-4-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2703876.png)
